(2-(Piperidin-1-yl)pyridin-3-yl)methanol
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Overview
Description
(2-(Piperidin-1-yl)pyridin-3-yl)methanol is a chemical compound with the molecular formula C11H16N2O. It is characterized by the presence of a piperidine ring attached to a pyridine ring, with a methanol group at the 3-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Piperidin-1-yl)pyridin-3-yl)methanol typically involves the reaction of 2-chloropyridine with piperidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halides, amines, and other nucleophiles in the presence of a base.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Various reduced derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
(2-(Piperidin-1-yl)pyridin-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Piperidin-1-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The piperidine and pyridine rings play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating enzymatic activity and receptor binding .
Comparison with Similar Compounds
(2-(Piperidin-1-yl)pyridin-4-yl)methanol: Similar structure but with the methanol group at the 4-position of the pyridine ring.
(2-(Piperidin-1-yl)pyridin-2-yl)methanol: Methanol group at the 2-position of the pyridine ring.
(2-(Morpholin-1-yl)pyridin-3-yl)methanol: Similar structure but with a morpholine ring instead of a piperidine ring.
Uniqueness: (2-(Piperidin-1-yl)pyridin-3-yl)methanol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
(2-piperidin-1-ylpyridin-3-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c14-9-10-5-4-6-12-11(10)13-7-2-1-3-8-13/h4-6,14H,1-3,7-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYMJKQSUHUNAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=N2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383312 |
Source
|
Record name | [2-(Piperidin-1-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690632-84-9 |
Source
|
Record name | 2-(1-Piperidinyl)-3-pyridinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690632-84-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [2-(Piperidin-1-yl)pyridin-3-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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